

physicochemical properties of 3-methyl-1H-indazole-7-carboxylic acid

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Compound of Interest

Compound Name: 3-methyl-1H-indazole-7-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **3-methyl-1H-indazole-7-carboxylic acid**

Abstract

3-methyl-1H-indazole-7-carboxylic acid is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and materials science.^[1]
^[2] An understanding of its fundamental physicochemical properties is paramount for its effective application, enabling prediction of its behavior in biological systems and guiding formulation development. This guide provides a comprehensive analysis of the key physicochemical parameters of this molecule, contextualizes their importance in research and development, and presents detailed, field-proven experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. **3-methyl-1H-indazole-7-carboxylic acid** is a bicyclic aromatic compound consisting of a pyrazole ring fused to a benzene ring, substituted with a methyl group at position 3 and a carboxylic acid at position 7.

The presence of the acidic carboxylic acid and the basic pyrazole ring system imparts amphoteric characteristics, making its behavior highly dependent on pH. The indazole core

itself is a privileged structure in drug discovery, known for its role in developing kinase inhibitors and other therapeutic agents.[3]

Identifier	Data	Source
IUPAC Name	3-methyl-1H-indazole-7-carboxylic acid	-
CAS Number	1555382-87-0	[4]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[4][5]
Molecular Weight	176.17 g/mol	[4]
Monoisotopic Mass	176.05858 Da	[5]
Canonical SMILES	<chem>CC1=C2C=CC=C(C2=NN1)C(=O)O</chem>	[5]
InChI Key	DRAQPPGTKCREIS-UHFFFAOYSA-N	[5]

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes critical physicochemical data for **3-methyl-1H-indazole-7-carboxylic acid**. It is crucial to note that while some properties can be accurately predicted using computational models, experimental verification remains the gold standard for regulatory and development purposes.

Property	Value	Method	Significance
Melting Point (T_m)	Data not publicly available	Experimental (DSC)	Purity assessment, solid-state stability
Boiling Point	Decomposes before boiling	-	Not applicable for solid-state handling
pKa	Data not publicly available	Experimental (Spectrophotometry)	Governs solubility and charge state at physiological pH
logP (Octanol/Water)	~1.5	Predicted (XlogP)	Indicates membrane permeability and lipophilicity

Melting Point (T_m) and Thermal Analysis

3.1. Scientific Importance The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting point typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities, which depress and widen the melting transition.^[6] For drug development professionals, thermal analysis via Differential Scanning Calorimetry (DSC) provides not only the melting point but also critical information on polymorphism, solid-state stability, and potential solvate formation.^{[7][8]}

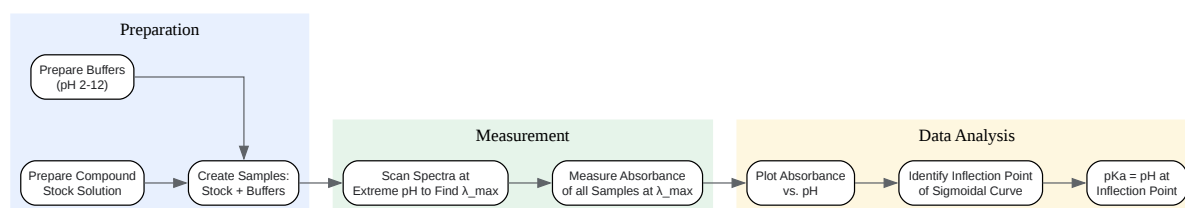
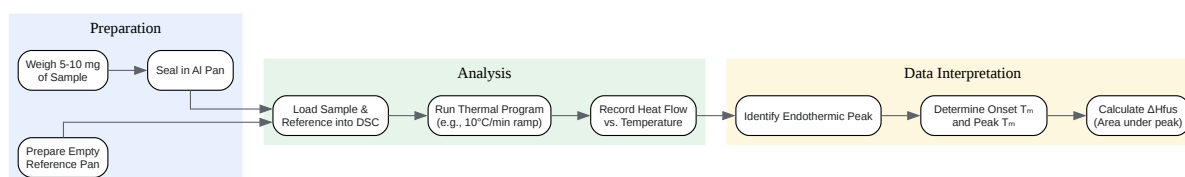
3.2. Experimental Protocol: Melting Point Determination by DSC Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.^[9] The melting of a crystalline solid is an endothermic event, resulting in a detectable peak on the DSC thermogram.^[10]

Methodology:

- Sample Preparation:** Accurately weigh 5-10 mg of **3-methyl-1H-indazole-7-carboxylic acid** into an aluminum DSC pan.
- Reference Preparation:** Use an empty, hermetically sealed aluminum pan as the reference to ensure differential measurement.^[10]

- Instrument Setup: Place both the sample and reference pans into the DSC cell.
- Thermal Program:
 - Equilibrate the cell at a starting temperature, e.g., 25°C.
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).
 - Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
- Data Analysis: The melting point (T_m) is determined as the onset temperature or the peak maximum of the endothermic event on the resulting heat flow vs. temperature curve. The area under the peak corresponds to the heat of fusion (ΔH_{fus}).

3.3. Workflow for DSC Analysis



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Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.

Partition Coefficient (logP)

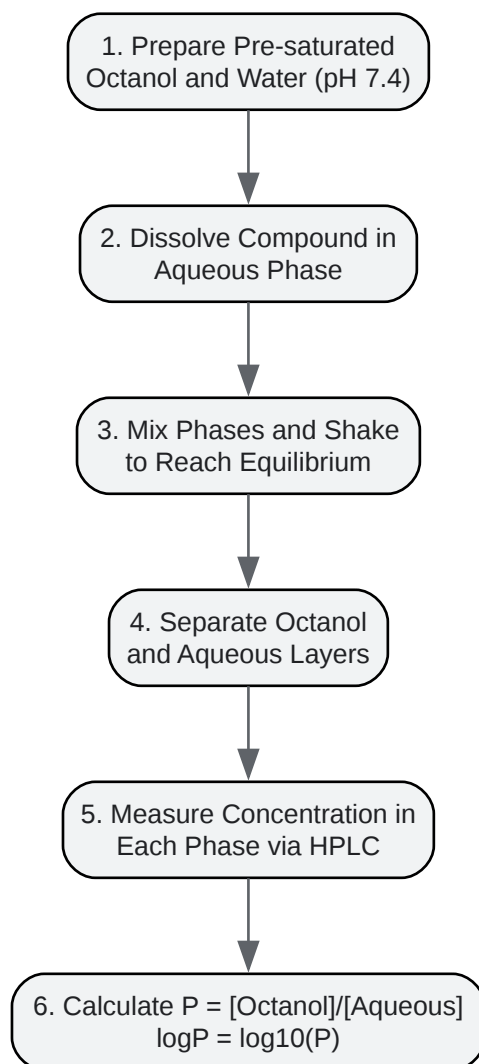
5.1. Scientific Importance The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically octanol and water. It is expressed in a logarithmic form (logP). [11] This parameter is a cornerstone of drug design, providing a quantitative measure of lipophilicity. A positive logP indicates a preference for the lipid (octanol) phase, suggesting better permeability across biological membranes, while a negative logP indicates hydrophilicity and higher aqueous solubility. [12] The predicted XlogP of 1.5 for this compound suggests moderate lipophilicity. [5]

5.2. Experimental Protocol: logP Determination by Shake-Flask Method This is the traditional and most widely recognized method for logP determination. It involves directly measuring the concentration of the analyte in both phases after they have reached equilibrium. [11]

Methodology:

- **Phase Preparation:** Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment. [13]
- **Sample Preparation:** Dissolve a known amount of **3-methyl-1H-indazole-7-carboxylic acid** in the pre-saturated buffer.
- **Partitioning:**
 - Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separation funnel.
 - Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
 - Allow the phases to separate completely. Centrifugation may be required to break up emulsions.
- **Concentration Measurement:** Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. [12] 5.3. Workflow for Shake-Flask logP Determination



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Caption: Workflow for logP Determination using the Shake-Flask Method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-methyl-1H-indazole-7-carboxylic acid** is not widely available, data from structurally related compounds, such as other substituted indazole carboxylic acids, suggest standard laboratory precautions should be observed. [14][15] [16] These typically include:

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. * Storage: Store in a cool, dry place in a tightly sealed container.

Researchers are required to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

The physicochemical properties of **3-methyl-1H-indazole-7-carboxylic acid**—its melting point, pKa, and logP—are defining characteristics that govern its behavior from the benchtop to biological systems. While computational predictions provide a valuable starting point, the rigorous experimental determination of these parameters, using established protocols such as those outlined in this guide, is indispensable for advancing research and development. A thorough understanding of these properties empowers scientists to unlock the full potential of this versatile indazole derivative in medicinal chemistry and beyond.

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